molecular formula C21H18FN3O3S B11427563 N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11427563
M. Wt: 411.5 g/mol
InChI Key: SZKVOSPJNDCGDR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the imidazo[2,1-b][1,3]thiazole core.

    Attachment of the Fluorophenyl Group: This step typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the core structure.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, often using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the imidazo[2,1-b][1,3]thiazole core, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-(2,5-dimethoxyphenyl)-6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-(2,5-dimethoxyphenyl)-6-(4-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness

What sets N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide apart from similar compounds is the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability. This makes the compound particularly interesting for further research and development.

Properties

Molecular Formula

C21H18FN3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H18FN3O3S/c1-12-19(20(26)23-16-10-15(27-2)8-9-18(16)28-3)29-21-24-17(11-25(12)21)13-4-6-14(22)7-5-13/h4-11H,1-3H3,(H,23,26)

InChI Key

SZKVOSPJNDCGDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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